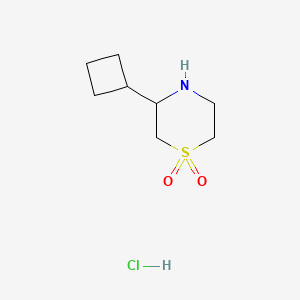
3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1909316-14-8 . It has a molecular weight of 225.74 and is used in scientific research due to its unique properties. It is particularly suitable for various applications, including drug development and catalysis.
Molecular Structure Analysis
The IUPAC name of this compound is 3-cyclobutylthiomorpholine 1,1-dioxide hydrochloride . The InChI code is 1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Crystal Structure :The synthesis of thiomorpholin-3-one derivatives, including 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, involves [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol, providing a direct and practical method under mild conditions with moderate to good yield and wide functional group tolerance (He et al., 2019). Additionally, the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been discussed, highlighting the importance of thiomorpholine and thiomorpholine 1,1-dioxide in this domain (Walker & Rogier, 2013).
Structural Insights and Stereochemistry :The structures of N-aryl-substituted thiomorpholine-3,5-diones have been established through X-ray crystallography, with stable diastereomers detected for certain derivatives. The study also delves into the dynamic stereochemistry of these compounds, utilizing variable-temperature 1H NMR and quantum chemical calculations to propose mechanisms for diastereomers interconversion (Szawkało et al., 2015).
Chemical Reactivity and Molecular Structure :The molecular structure and reactivity of 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride and its derivatives have been a subject of extensive research. Studies have investigated the reactivity of related compounds with various agents, revealing insights into molecular rearrangements and the formation of new derivatives with different functional groups (Klásek et al., 2020).
Applications in Medicinal Chemistry and Other Domains :The importance of thiomorpholine derivatives in medicinal chemistry is evident, with applications ranging from the synthesis of inhibitors and anti-inflammatory agents to the exploration of novel building blocks for drug design (Šmelcerović et al., 2013). The potential for these compounds to contribute significantly to various pharmacological applications, including antimicrobial activity, has been highlighted in several studies (Yancheva et al., 2012).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-cyclobutyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFSIOERDFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CS(=O)(=O)CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
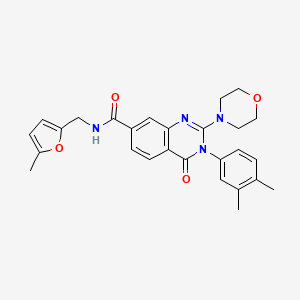
![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
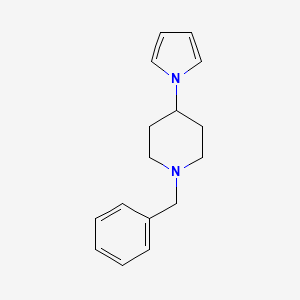
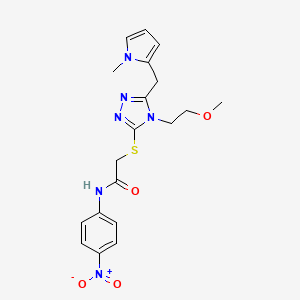
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
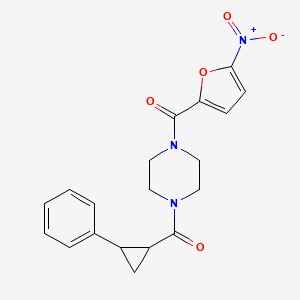
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B3000434.png)
![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)

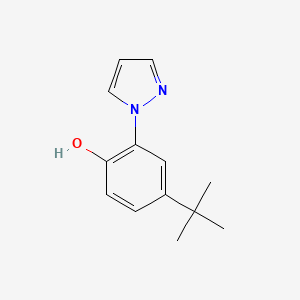
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)